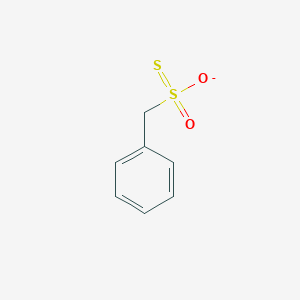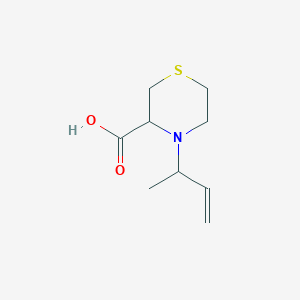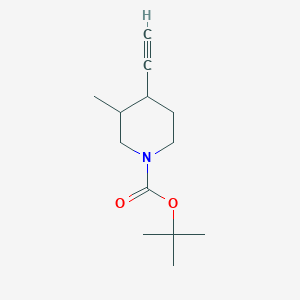![molecular formula C11H11ClFN3O4 B12849168 4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidine nucleosides. This compound is characterized by its unique structure, which includes a pyrrolo[2.3-d]pyrimidine core substituted with chlorine and fluorine atoms, and a beta-D-ribofuranosyl sugar moiety. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine typically involves the nucleophilic displacement of the 4-chloro group in 4-chloro-7-(beta-D-ribofuranosyl)pyrrolo[2.3-d]pyrimidine-5-carbonitrile with various nucleophiles . The reaction conditions often include the use of basic or acidic environments to facilitate the displacement reaction. Common nucleophiles used in this process include methylamine, hydroxylamine, and thiolates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The 4-chloro group can be displaced by various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products.
Common Reagents and Conditions
Nucleophilic Substitution: Methylamine, hydroxylamine, thiolates; basic or acidic conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, nucleophilic substitution with methylamine would yield a methylamino-substituted derivative .
Scientific Research Applications
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with nucleic acid synthesis, leading to its antiviral and anticancer effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to act by inhibiting protein kinases and other key enzymes involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Toyocamycin: A pyrrolopyrimidine nucleoside with similar structural features.
Sangivamycin: Another pyrrolopyrimidine nucleoside with comparable biological activities.
5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide: A related compound with antiviral properties.
Uniqueness
4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine is unique due to the presence of both chlorine and fluorine substituents, which impart distinct chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it a valuable molecule for various scientific applications .
Properties
Molecular Formula |
C11H11ClFN3O4 |
|---|---|
Molecular Weight |
303.67 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H11ClFN3O4/c12-9-6-4(13)1-16(10(6)15-3-14-9)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2/t5-,7-,8-,11-/m1/s1 |
InChI Key |
ZCHMARWBXCUHAH-IOSLPCCCSA-N |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN=C2Cl)F |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CN=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)


![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)
![(R)-3-amino-1-(2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B12849136.png)




